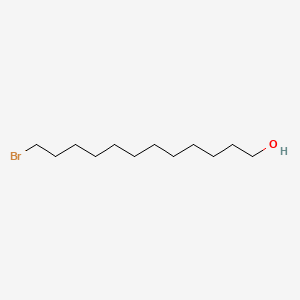

12-Bromo-1-dodecanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

12-bromododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIDMJNTHJYVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049273 | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-77-2 | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-BROMO-1-DODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Bromo-1-dodecanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromo-1-dodecanol is a long-chain aliphatic organic compound that belongs to the class of fatty alcohols.[1] Its structure is characterized by a twelve-carbon chain with a hydroxyl group at one end (position 1) and a bromine atom at the other (position 12).[1] This bifunctional nature, combining the reactivity of a primary alcohol and a terminal alkyl bromide, makes it a valuable intermediate in various chemical syntheses.[1][2] It is utilized in the production of surfactants, pharmaceuticals, and other specialized organic compounds.[1][2] Due to its long hydrocarbon chain, it is largely hydrophobic.[1]

Chemical Structure and Identification

The fundamental structure of this compound is a saturated 12-carbon backbone. The IUPAC name is 12-bromododecan-1-ol.[2] For computational and database purposes, it is represented by the following identifiers:

-

SMILES: OCCCCCCCCCCCCBr

-

InChI: 1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2

-

InChI Key: ASIDMJNTHJYVQJ-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically a white to almost white crystalline solid or a colorless to pale yellow liquid.[1] It has limited solubility in water but is soluble in organic solvents like chloroform (B151607) and methanol (B129727).[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅BrO | [1][2][3] |

| Molecular Weight | 265.23 g/mol | [2][4][5] |

| CAS Number | 3344-77-2 | [1][4] |

| Appearance | White to almost white powder/crystal or colorless to pale yellow liquid | [1] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 155 °C at 4 mmHg | [3] |

| Density | 1.1771 g/cm³ (rough estimate) | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | |

| Solubility | Limited in water; soluble in chloroform and methanol (slightly) | [1][3] |

| Vapor Pressure | 0.000118 mmHg at 25°C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Experimental spectra are available in various databases:

-

¹H NMR and ¹³C NMR: Data is available and can be used to confirm the carbon-hydrogen framework of the molecule.[6][7]

-

Mass Spectrometry (MS): The electron ionization mass spectrum is available, which can be used to determine the molecular weight and fragmentation pattern.[8]

-

Infrared Spectroscopy (IR): IR spectra are available and would show characteristic peaks for the O-H stretch of the alcohol and C-Br stretch.[6]

Experimental Protocols

Synthesis of this compound from 1,12-dodecanediol (B52552)

A common laboratory method for the synthesis of this compound involves the monobromination of 1,12-dodecanediol.[9]

Methodology:

-

Reaction Setup: 1,12-dodecanediol (e.g., 20 mmol) is dissolved in toluene (B28343) (50 mL) in a reaction flask and cooled to 0°C.[9]

-

Reagent Addition: Hydrobromic acid (48%, 240 mmol) is added to the solution.[9]

-

Reflux: The mixture is then refluxed in the dark for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[9]

-

Workup: After cooling to room temperature, brine (50 mL) is added.[9]

-

Extraction: The mixture is extracted with hexane.[9]

-

Purification: The organic layer is dried, filtered, and concentrated under reduced pressure to yield the crude product.[9] Further purification can be achieved via column chromatography.

Reactivity and Applications

The presence of two distinct functional groups, a primary alcohol and a primary alkyl bromide, allows for a wide range of chemical transformations. The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, as well as esterification and etherification. The terminal bromine is a good leaving group, making it susceptible to nucleophilic substitution reactions.

This dual reactivity makes this compound a versatile building block in organic synthesis. For instance, it is a precursor in the synthesis of 12-bromo-1-dodecanal.[10] It also serves as an intermediate in the production of various pharmaceuticals and surfactants.[1][2] Its amphiphilic nature, having both a hydrophilic alcohol head and a long hydrophobic tail, makes it useful in material science research, such as in the formation of surfactants.[2]

Safety and Handling

This compound may cause irritation to the skin, eyes, and respiratory system.[11] Therefore, appropriate safety precautions should be taken during handling.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or an eye shield, gloves, and a lab coat.[12] In case of dust formation, use a dust mask (e.g., type N95).

-

Handling: Avoid contact with skin and eyes, and do not breathe dust.[3][11] Use in a well-ventilated area.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container.[13]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

In case of eye contact: Flush eyes with water as a precaution.[12]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12] Firefighters should wear self-contained breathing apparatus if necessary.[12]

References

- 1. CAS 3344-77-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 3344-77-2 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound 99 3344-77-2 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (3344-77-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. prepchem.com [prepchem.com]

- 11. 12-BROMO-DODECAN-1-OL [chembk.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 12-Bromo-1-dodecanol (CAS: 3344-77-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-Bromo-1-dodecanol (CAS number 3344-77-2), a versatile bifunctional molecule of significant interest in organic synthesis and drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and key reactions. Furthermore, it explores its potential applications, particularly its role as a precursor in the synthesis of complex molecules and its promising activity against the protozoan parasite Leishmania. Experimental protocols for its synthesis and representative reactions are provided to facilitate its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a long-chain aliphatic alcohol containing a terminal bromine atom.[1] This unique structure, with a hydroxyl group at one end and a bromo group at the other, makes it a valuable intermediate for a variety of chemical transformations.[2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3344-77-2 | [1][4] |

| Molecular Formula | C₁₂H₂₅BrO | [1][4] |

| Molecular Weight | 265.23 g/mol | [4] |

| Appearance | White to off-white solid or powder | [1][4] |

| Melting Point | 34-36 °C | [4][5] |

| Boiling Point | 155 °C at 4 mmHg | [4][5] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

| SMILES | OCCCCCCCCCCCCBr | [1][4] |

| InChI | 1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | [1][4] |

| InChIKey | ASIDMJNTHJYVQJ-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques. While direct spectral data is not fully available, the following represents typical expected values and available data.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[6] The fragmentation pattern is consistent with its structure, showing characteristic losses of water and the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are available for this compound.[1][7][8] The expected chemical shifts are consistent with a dodecyl chain bearing a terminal hydroxyl group and a terminal bromo group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from various sources.[2][9] Key expected absorption bands include a broad O-H stretch for the alcohol functional group and C-H stretching and bending vibrations for the aliphatic chain.

Synthesis and Reactivity

This compound is a key building block in organic synthesis due to its bifunctional nature. The hydroxyl group can undergo oxidation, esterification, and etherification, while the bromo group is susceptible to nucleophilic substitution reactions.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the selective monobromination of 1,12-dodecanediol (B52552).

Materials:

-

1,12-Dodecanediol

-

Hydrobromic acid (48% aqueous solution)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure: [10]

-

Dissolve 1,12-dodecanediol (4.04 g, 20 mmol) in 50 mL of toluene in a round-bottom flask and cool the solution to 0 °C.

-

Add 28 mL of 48% hydrobromic acid (240 mmol) to the cooled solution.

-

Reflux the mixture in the dark for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add 50 mL of brine to the reaction mixture.

-

Extract the product with hexane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or distillation.

Key Reactions of this compound

The dual functionality of this compound allows for a wide range of subsequent chemical modifications.

The primary alcohol group can be oxidized to an aldehyde using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC).

Materials: [11]

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Celite

-

n-Hexane

-

Ethyl acetate (B1210297)

Procedure: [11]

-

Dissolve this compound (5 g) in 70 mL of dichloromethane in a round-bottom flask.

-

Add pyridinium chlorochromate (10.1 g) and Celite (11.0 g) to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of silica (B1680970) gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (20:1) as the eluent to obtain 12-bromo-1-dodecanal.

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis to form an ether.[3][12][13][14][15]

The terminal bromine atom is a good leaving group and can be displaced by a variety of nucleophiles in an SN2 reaction. For example, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be further reduced to an amine.[16][17]

Applications in Drug Development and Research

This compound serves as a crucial starting material in the synthesis of various biologically active molecules and pharmaceutical intermediates.[2][3]

Synthesis of a Ceramide Sex Pheromone

This compound has been utilized as a key starting material in the total synthesis of the ceramide sex pheromone of the female hair crab, Erimacrus isenbeckii.[4]

Potential Antileishmanial Activity

Research has indicated that this compound and related long-chain functionalized alcohols exhibit activity against Leishmania, a genus of protozoan parasites that cause leishmaniasis.[1] The proposed mechanism of action for similar β-amino alkanols involves the inhibition of the parasite's mitochondrial respiratory chain, specifically targeting complex II (succinate reductase). This disruption of the parasite's energy metabolism ultimately leads to cell death.

Safety Information

This compound is considered a skin sensitizer (B1316253) and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a diverse range of chemical transformations, making it an essential building block for the construction of complex molecules. Its demonstrated utility in the synthesis of natural products and its potential as an antileishmanial agent highlight its importance for researchers, scientists, and drug development professionals. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to stimulate further research into its applications.

References

- 1. This compound (3344-77-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound (3344-77-2) IR Spectrum [m.chemicalbook.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. 12-溴-1-十二烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. prepchem.com [prepchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. The Williamson Ether Synthesis [cs.gordon.edu]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

Core Physical Properties of 12-Bromo-1-dodecanol

An In-depth Technical Guide on the Physical Properties of 12-Bromo-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of a key experimental workflow.

This compound is a long-chain aliphatic alcohol containing a terminal bromine atom.[1] Its structure, consisting of a twelve-carbon chain, a hydroxyl group, and a bromine atom, imparts specific physical characteristics that are crucial for its application in chemical synthesis.[1][2] It is often used as an intermediate in the production of pharmaceuticals, surfactants, and other organic compounds.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value |

| Molecular Formula | C₁₂H₂₅BrO[1][3] |

| Molecular Weight | 265.23 g/mol [2] |

| Appearance | White to almost white powder or crystal; colorless to pale yellow liquid[1][4] |

| Melting Point | 33-36 °C[3][4][5][6] |

| Boiling Point | 155 °C at 4 mmHg[4][5][6] |

| Density | 1.1771 g/cm³ (rough estimate)[4] |

| Flash Point | 113 °C (closed cup)[6] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.[7][8]

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[9]

-

Capillary Tube Filling: A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of a few millimeters.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a melting point apparatus.[7][8][9][10]

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[9] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded.[9][10] The melting point is reported as this range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[11] For liquids with high boiling points, the determination is often performed under reduced pressure to prevent decomposition.

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid such as mineral oil.[11][12]

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[11][12] Heating is stopped when a steady stream of bubbles is observed.

-

Boiling Point Reading: As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at that pressure.[11][12]

Density Determination

Density is the mass of a substance per unit volume. For a liquid like molten this compound, this can be determined by measuring the mass of a known volume.[13][14][15]

Procedure:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[15]

-

Volume Measurement: A specific volume of the liquid this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[14]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents can provide valuable information about the polarity of a compound.[16]

Procedure:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[16]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added to the test tube in portions.[16]

-

Mixing and Observation: After each addition, the test tube is shaken vigorously.[16] The substance is considered soluble if it completely dissolves to form a clear solution. Observations are made regarding its solubility in water and various organic solvents.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the general workflow for determining the key physical properties of a chemical compound like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. CAS 3344-77-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 3344-77-2 [smolecule.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. This compound | 3344-77-2 [chemicalbook.com]

- 6. This compound 99 3344-77-2 [sigmaaldrich.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. scribd.com [scribd.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Solubility of 12-Bromo-1-dodecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 12-Bromo-1-dodecanol in various organic solvents. Due to its chemical structure, featuring a long hydrophobic carbon chain and a polar hydroxyl group, its solubility is a critical parameter in its application as a synthetic intermediate, particularly in the development of pharmaceuticals and other specialty chemicals. This document consolidates available qualitative solubility data, presents a general experimental protocol for determining solubility, and illustrates a relevant synthetic pathway involving this compound.

Core Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its molecular structure consists of a twelve-carbon alkyl chain, which is nonpolar and hydrophobic, and a terminal hydroxyl (-OH) group, which is polar and capable of hydrogen bonding. The presence of a bromine atom at the other end of the chain adds to the molecular weight and introduces a degree of polarity.

The long nonpolar alkyl chain dominates the molecule's character, leading to favorable interactions with nonpolar solvents through London dispersion forces. The polar hydroxyl group allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. Consequently, this compound is expected to be soluble in a range of organic solvents, with its solubility being a balance between these opposing characteristics. Its solubility in water is limited due to the large hydrophobic alkyl chain.[1][2]

Qualitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility | Citation |

| Ethanol | Polar Protic | Soluble | [3] |

| Ether | Polar Aprotic | Soluble | [3] |

| Chloroform | Polar Aprotic | Soluble | [3] |

| Methanol | Polar Protic | Slightly Soluble | [3] |

| Water | Polar Protic | Limited | [1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for determining the solubility of a solid organic compound in an organic solvent can be employed. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, chloroform, etc.)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and allow it to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation using a vortex mixer or magnetic stirrer to facilitate the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification of Dissolved Solute:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the vial under reduced pressure or in a fume hood.

-

Once the solvent has completely evaporated, weigh the vial containing the solid residue of this compound.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

-

Alternatively, the concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Application in Synthesis: A Workflow Example

This compound is a valuable starting material in multi-step organic syntheses. A notable example is its use in the synthesis of the ceramide sex pheromone of the female hair crab (Erimacrus isenbeckii), identified as (2S,2'R,3S,4R)-2-(2'-hydroxy-21-methyldocosanoylamino)-1,3,4-pentadecanetriol.[4] The following diagram illustrates a simplified logical workflow for such a synthetic process.

Caption: Synthetic workflow for a ceramide sex pheromone from this compound.

References

Spectroscopic Data of 12-Bromo-1-dodecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 12-Bromo-1-dodecanol, a versatile bifunctional organic compound. Its unique structure, featuring a terminal hydroxyl group and a terminal bromine atom, makes it a valuable building block in organic synthesis, particularly in the development of novel surfactants, liquid crystals, and active pharmaceutical ingredients. This document presents its characteristic spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~3.41 | Triplet | 2H | -CH₂-Br |

| ~1.85 | Quintet | 2H | -CH₂-CH₂-Br |

| ~1.57 | Quintet | 2H | -CH₂-CH₂-OH |

| ~1.26-1.42 | Multiplet | 16H | -(CH₂)₈- |

| ~1.5 (variable) | Singlet | 1H | -OH |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~63.1 | -CH₂-OH |

| ~39.5 | -CH₂-Br |

| ~34.0 | C11 |

| ~32.8 | C2 |

| ~29.6 - 29.4 (multiple peaks) | C4-C9 |

| ~28.8 | C10 |

| ~28.2 | C3 |

| ~25.7 | C1 |

Solvent: CDCl₃.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3330 | Strong, Broad | O-H Stretch | Alcohol |

| ~2920 | Strong | C-H Stretch | Alkane |

| ~2850 | Strong | C-H Stretch | Alkane |

| ~1465 | Medium | C-H Bend | Alkane |

| ~1058 | Strong | C-O Stretch | Primary Alcohol |

| ~645 | Medium | C-Br Stretch | Alkyl Halide |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 264/266 | Low | [M]⁺ (Molecular Ion) |

| 185 | Moderate | [M - Br]⁺ |

| 167 | Moderate | [M - Br - H₂O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI).[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of solid this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the plate.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident in bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Navigating the Safe Handling of 12-Bromo-1-dodecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 12-Bromo-1-dodecanol, a long-chain aliphatic alcohol containing a bromine atom.[1] Due to its bifunctional nature, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including surfactants and pharmaceuticals.[1] Adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3344-77-2 | [2][3] |

| Molecular Formula | C₁₂H₂₅BrO | [1][2] |

| Molecular Weight | 265.23 g/mol | [4] |

| Appearance | White to almost white powder or crystal; beige crystalline; colorless to pale yellow liquid | [1][2] |

| Melting Point | 34-36 °C (lit.) | [5][6][7] |

| Boiling Point | 155 °C at 4 mmHg (lit.) | [5][6][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][5] |

Table 2: Toxicological Information

| Endpoint | Data | Source |

| Acute Toxicity | No data available. | [2][3] |

| Skin Corrosion/Irritation | May cause skin irritation. Considered a skin sensitizer.[6] | |

| Serious Eye Damage/Irritation | May cause eye irritation.[5] | |

| Respiratory Irritation | May cause respiratory system irritation upon inhalation of dust.[5] | |

| Germ Cell Mutagenicity | No data available.[2] | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2] | |

| Reproductive Toxicity | No data available.[2] |

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as a hazardous substance under Regulation (EC) No 1272/2008, this compound poses potential hazards that necessitate the use of appropriate personal protective equipment.[3]

Primary Hazards:

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Eye Irritation: Direct contact can cause eye irritation.[5]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5]

Recommended Personal Protective Equipment:

-

Eye Protection: Use safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected prior to use, and proper glove removal technique should be followed.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2] The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is recommended.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for minimizing exposure risk and maintaining the chemical's integrity.

Handling:

-

Avoid formation of dust and aerosols.[2]

-

Provide appropriate exhaust ventilation at places where dust is formed.[2]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store in a refrigerator under an inert gas atmosphere.[3]

-

The storage class code is 11 for combustible solids.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

Skin Contact: Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[3]

-

Eye Contact: Flush eyes with water as a precaution.[2] Remove contact lenses if present and easy to do.[3] If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Special Hazards: Combustion may produce carbon oxides and hydrogen bromide gas.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[2] Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel the material.[2] Place in a suitable, closed container for disposal.[2]

Experimental Workflow: Handling a Spill

The following diagram outlines a logical workflow for safely managing a this compound spill in a laboratory setting.

Caption: Workflow for handling a this compound spill.

References

- 1. CAS 3344-77-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 3344-77-2 [chemicalbook.com]

- 7. This compound | CAS#:3344-77-2 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

12-Bromo-1-dodecanol: A Bifunctional Building Block for Advanced Scientific Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

12-Bromo-1-dodecanol is a versatile bifunctional molecule that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology. Its unique structure, featuring a terminal hydroxyl group and a terminal bromine atom on a C12 hydrocarbon chain, allows for orthogonal chemical modifications, making it an invaluable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, key reactions, and diverse applications of this compound, with a focus on its utility in drug development and as a molecular linker.

Core Properties and Specifications

This compound is a white to almost white crystalline solid at room temperature.[1] Its long aliphatic chain imparts hydrophobic characteristics, while the polar hydroxyl group provides a site for hydrophilic interactions and further functionalization. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₅BrO | [2] |

| Molecular Weight | 265.23 g/mol | [2] |

| CAS Number | 3344-77-2 | [2] |

| Melting Point | 34-36 °C | [2][3] |

| Boiling Point | 155 °C at 4 mmHg | [2][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Limited in water; soluble in organic solvents like ethanol, ether, and chloroform. | [3] |

The Bifunctional Nature: A Gateway to Diverse Synthesis

The true utility of this compound lies in its bifunctionality, which allows for a wide array of chemical transformations at either end of the molecule. This dual reactivity is a cornerstone of its application in constructing complex molecular architectures.[4]

Caption: Bifunctional reactivity of this compound.

Reactions at the Hydroxyl Terminus

The primary alcohol functionality of this compound can undergo a variety of classical alcohol reactions.

1. Oxidation to Aldehyde:

The hydroxyl group can be oxidized to form 12-bromo-1-dodecanal. This transformation is a key step in elongating the carbon chain or introducing other functional groups.

Experimental Protocol: Oxidation of this compound [5]

-

Reactants: this compound (5 g), Pyridinium chlorochromate (PCC) (10.1 g), Celite (11.0 g), Methylene (B1212753) chloride (70 ml).

-

Procedure: To a solution of this compound in methylene chloride, add PCC and Celite. Stir the mixture at room temperature for 12 hours.

-

Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Purify the residue by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) (20:1) eluent system.

-

Yield: 3.72 g of 12-bromo-1-dodecanal.

2. Etherification:

The Williamson ether synthesis can be employed to convert the hydroxyl group into an ether linkage. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

3. Esterification:

Esters can be readily formed through the Fischer esterification of this compound with a carboxylic acid in the presence of an acid catalyst.

Reactions at the Bromo Terminus

The terminal bromine atom is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

1. Synthesis of Quaternary Ammonium (B1175870) Surfactants:

A significant application of this compound is in the synthesis of cationic surfactants. The bromo group can be displaced by a tertiary amine to form a quaternary ammonium salt. These amphiphilic molecules have applications as antimicrobial agents and emulsifiers.[6]

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt [6]

-

Reactants: Fatty amide (derived from tallow (B1178427) or coconut oil), 1-Bromo-dodecane (as a model for this compound reactivity).

-

Procedure: Reflux the fatty amide with 1-bromo-dodecane for 16 hours at 115 °C.

-

Work-up and Purification: Dissolve the crude product in hot water and wash with diethyl ether to remove unreacted alkyl halide. The aqueous solution containing the quaternary ammonium salt is then evaporated to yield the final product.

2. Azide (B81097) Formation:

The bromo group can be readily displaced by sodium azide to form 12-azido-1-dodecanol. The resulting azide can then be reduced to a primary amine, providing a pathway to introduce a nitrogen-containing functional group.

Applications in Drug Development and as a Bifunctional Linker

The unique bifunctional nature of this compound makes it an attractive molecule for applications in drug development, particularly as a linker in targeted therapies.

Role as a Bifunctional Linker

In modern drug development, bifunctional linkers are crucial components of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers connect a targeting moiety (e.g., an antibody or a small molecule binder) to a payload (e.g., a cytotoxic drug or an E3 ligase ligand). The length and chemical nature of the linker are critical for the efficacy of the conjugate.

This compound, with its defined chain length and orthogonal reactive handles, is an ideal starting material for the synthesis of such linkers. The hydroxyl group can be used for attachment to one part of the conjugate, while the bromo group can be converted to other functionalities (e.g., an amine or a thiol) for attachment to the other part.

Caption: Workflow for PROTAC development using a linker derived from this compound.

Potential in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its long alkyl chain can be incorporated into drug molecules to enhance their lipophilicity, which can improve membrane permeability and overall pharmacokinetic properties. Furthermore, the terminal functional groups provide handles for the attachment of pharmacophores. Research has also indicated its potential as a bioactive compound itself, with studies showing inhibitory effects against parasites like Leishmania.[7]

Protecting Group Strategies

In multi-step syntheses involving this compound, it is often necessary to protect one of the functional groups while reacting the other. The choice of protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

-

Protection of the Hydroxyl Group: The hydroxyl group can be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether. These protecting groups are stable under a wide range of reaction conditions and can be selectively removed.

-

The Bromo Group as a Precursor: The bromo group itself can be considered a masked functional group, as it can be converted to other functionalities as needed.

Caption: A logical workflow for a multi-step synthesis involving a protecting group strategy for this compound.

Conclusion

This compound is a highly valuable and versatile bifunctional molecule with broad applications in organic synthesis, materials science, and drug development. Its orthogonal reactive sites, coupled with its well-defined structure, make it an essential tool for researchers and scientists aiming to construct complex and functional molecules. From serving as a precursor for surfactants to acting as a critical linker in targeted protein degraders, the potential of this compound continues to be explored and exploited in cutting-edge scientific research.

References

- 1. A preparation method for a novel dendritic oligomeric quaternary ammonium surfactant - Eureka | Patsnap [eureka.patsnap.com]

- 2. 12-溴-1-十二烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Buy this compound | 3344-77-2 [smolecule.com]

Reactivity of the Hydroxyl Group in 12-Bromo-1-dodecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Bromo-1-dodecanol is a versatile bifunctional molecule featuring a primary hydroxyl group and a terminal bromo group. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of two distinct reactive sites, the nucleophilic hydroxyl group and the electrophilic carbon bearing the bromine atom, enables selective chemical modifications. This guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on key reactions such as oxidation, etherification, esterification, and the use of protecting groups to facilitate selective transformations at the bromine terminus. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Core Reactions of the Hydroxyl Group

The hydroxyl group of this compound exhibits typical reactivity for a primary alcohol, readily undergoing oxidation, etherification, and esterification.

Oxidation

The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

A common and efficient method for the selective oxidation of primary alcohols to aldehydes is the use of pyridinium (B92312) chlorochromate (PCC). This reagent allows for the conversion of this compound to 12-bromododecanal (B8220989) in good yield.[1]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

Materials:

-

This compound (5 g)

-

Pyridinium chlorochromate (PCC) (10.1 g)

-

Celite® (11.0 g)

-

Methylene (B1212753) chloride (CH₂Cl₂) (70 ml)

-

n-hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve this compound in methylene chloride in a round-bottom flask.

-

Add pyridinium chlorochromate and Celite® to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (20:1) as the eluent.

-

-

Quantitative Data:

| Reactant | Product | Reagent | Solvent | Reaction Time | Temperature | Yield |

| This compound (5 g) | 12-Bromododecanal (3.72 g) | PCC (10.1 g), Celite® (11.0 g) | Methylene chloride (70 ml) | 12 hours | Room Temperature | ~74% |

Reaction Workflow: Oxidation of this compound to 12-Bromododecanal

Caption: Oxidation of this compound to 12-Bromododecanal using PCC.

Stronger oxidizing agents, such as those used in the Jones oxidation (chromium trioxide in sulfuric acid and acetone), can be employed to oxidize the primary alcohol of this compound directly to the corresponding carboxylic acid, 12-bromododecanoic acid.

Experimental Protocol: Jones Oxidation (General Procedure)

-

Materials:

-

This compound

-

Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid and water, dissolved in acetone)

-

Isopropanol (B130326) (for quenching)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.

-

After the addition is complete, stir the reaction mixture for a few hours at room temperature. Monitor the reaction by TLC.

-

Quench the excess oxidizing agent by adding isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 12-bromododecanoic acid, which can be further purified by recrystallization.

-

-

Quantitative Data:

| Reactant | Product | Reagent | Solvent | Temperature | Yield |

| This compound | 12-Bromododecanoic acid | Jones Reagent | Acetone | 0°C to Room Temp. | High |

Reaction Pathway: Oxidation to Carboxylic Acid

References

Reactivity of the Bromo Group in 12-Bromo-1-dodecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of the bromo group in 12-Bromo-1-dodecanol, a versatile bifunctional molecule. Its unique structure, featuring a primary alkyl bromide at one end of a twelve-carbon chain and a primary alcohol at the other, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document details the key reactions, presents quantitative data where available, and provides experimental protocols for significant transformations involving the bromo functionality.

Core Concepts: The Reactivity of a Primary Bromoalkane

The reactivity of the bromo group in this compound is primarily governed by the principles of nucleophilic substitution and elimination reactions common to primary alkyl halides. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution (S(_N)2) Reactions

As a primary alkyl bromide, this compound readily undergoes bimolecular nucleophilic substitution (S(_N)2) reactions.[1][2] These reactions are characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide ion departs as a leaving group.[1][2][3][4] The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.[1] Due to minimal steric hindrance at the primary carbon center, the S(_N)2 pathway is highly favored over the unimolecular (S(_N)1) pathway.[2]

A variety of nucleophiles can be employed to displace the bromo group, leading to a diverse range of functionalized dodecanol (B89629) derivatives. This versatility is a cornerstone of its utility in the synthesis of complex molecules.[5]

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form an alkene.[6][7] This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), with the simultaneous formation of a double bond and departure of the bromide ion.[8][9] For primary alkyl halides, a strong, bulky base is often required to favor elimination over the competing S(_N)2 reaction.[6][7]

Quantitative Data on Reactivity

While specific kinetic data for this compound is not extensively reported, its reactivity can be reliably inferred from studies on analogous long-chain primary bromoalkanes. The following table summarizes expected reaction types and typical yields for various transformations of the bromo group.

| Reaction Type | Nucleophile/Base | Product Type | Typical Yield (%) | Reference(s) |

| Nucleophilic Substitution | ||||

| Williamson Ether Synthesis | Sodium Phenoxide (NaOPh) | Aryl Ether | 50-95 | [10] |

| Cyanide Substitution | Sodium Cyanide (NaCN) | Nitrile | High | [11] |

| Azide (B81097) Substitution | Sodium Azide (NaN(_3)) | Azide | Good to Excellent | [12][13] |

| Thiol Formation | Sodium Hydrosulfide (NaSH) | Thiol | Not specified | - |

| Finkelstein Reaction | Sodium Iodide (NaI) in Acetone | Alkyl Iodide | High | - |

| Elimination | ||||

| Dehydrobromination | Potassium tert-Butoxide (KO | Alkene | ~66 (for a similar substrate) | [14] |

Key Reactions and Experimental Protocols

This section provides detailed methodologies for key reactions involving the bromo group of this compound.

Williamson Ether Synthesis: Preparation of 12-Phenoxy-1-dodecanol

The Williamson ether synthesis is a robust method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[10][15][16][17][18]

Experimental Protocol:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (B78521) (1.1 equivalents) in ethanol. To this solution, add phenol (B47542) (1.0 equivalent) and stir until a clear solution of sodium phenoxide is formed.

-

Reaction with this compound: To the ethanolic solution of sodium phenoxide, add this compound (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 1 M sodium hydroxide solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 12-phenoxy-1-dodecanol.

Synthesis of 12-Azido-1-dodecanol

The substitution of the bromo group with an azide functionality provides a versatile intermediate that can be readily converted to a primary amine or used in "click" chemistry.[12][13]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN(_3), 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield 12-azido-1-dodecanol, which can be further purified by chromatography if necessary.

Dehydrobromination: Synthesis of Dodec-11-en-1-ol

Elimination of HBr from this compound using a strong, non-nucleophilic base yields the corresponding terminal alkene.[14]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Base: To the stirred solution, add potassium tert-butoxide (KO

Bu, 1.2 equivalents) portion-wise at room temperature.t -

Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude dodec-11-en-1-ol can be purified by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic transformations described above.

Caption: Williamson Ether Synthesis Workflow.

Caption: Azide Substitution Reaction Pathway.

Caption: Dehydrobromination (E2 Elimination) Process.

Conclusion

This compound is a highly valuable and versatile bifunctional molecule. The reactivity of its primary bromo group is dominated by S(_N)2 and E2 mechanisms, allowing for the synthesis of a wide array of derivatives. By carefully selecting reagents and reaction conditions, researchers can selectively target either substitution or elimination pathways to achieve their desired synthetic outcomes. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this important chemical building block in research and development.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]

- 14. 1-Dodecene,12-broMo- synthesis - chemicalbook [chemicalbook.com]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Methodological & Application

Application Note: Selective Monobromination of 1,12-Dodecanediol to Synthesize 12-Bromo-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selective synthesis of 12-bromo-1-dodecanol from the symmetrical diol, 1,12-dodecanediol (B52552). The selective monobromination is achieved using hydrobromic acid in a biphasic toluene-water system under reflux conditions. This method offers a straightforward and effective route to obtaining the desired ω-bromoalcohol, a valuable bifunctional building block in organic synthesis, particularly for the construction of long-chain molecules used in drug delivery systems, surfactants, and as chemical probes.

Introduction

Long-chain ω-bromoalcohols are important intermediates in organic synthesis, allowing for the sequential introduction of different functionalities at opposite ends of a long aliphatic chain. The selective monobromination of a symmetrical diol like 1,12-dodecanediol presents a challenge due to the potential for the formation of the corresponding dibromide as a significant byproduct. The protocol outlined herein utilizes a controlled reaction to favor the formation of the desired mono-brominated product, this compound. The product is a colorless to pale yellow liquid that serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2]

Reaction Scheme

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1,12-Dodecanediol | 28 g (0.14 mol) | [3] |

| 48% Hydrobromic Acid (aq) | 27.5 mL (0.162 mol) | [3] |

| Toluene (B28343) | 600 mL | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| Reaction Time | 36 hours (or until TLC indicates ~80% conversion) | [3] |

| Product Characterization | ||

| Chemical Formula | C12H25BrO | [4] |

| Molecular Weight | 265.23 g/mol | [4] |

| Boiling Point | 155 °C at 4 mmHg | [1][3] |

| Melting Point | 34-36 °C | [1][3] |

| Appearance | Pale yellow oil | [3] |

Experimental Protocol

Materials:

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Toluene

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and chamber

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask, add 1,12-dodecanediol (28 g, 0.14 mol) and toluene (600 mL).[3]

-

Addition of Reagent: Add concentrated hydrobromic acid (27.5 mL of a 48% aqueous solution, 0.162 mol) to the flask. The mixture will be heterogeneous.[3]

-

Reflux: Heat the mixture to reflux and maintain for 36 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diol.[3] If after 36 hours a significant amount of diol remains, an additional portion of HBr can be added and reflux continued.[3]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. The phases will separate.

-

Separate the organic layer.

-

Dilute the organic layer with diethyl ether (200 mL).

-

Wash the organic layer sequentially with 1 M NaOH solution (200 mL) and brine (300 mL).[3]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter to remove the drying agent.

-

Concentrate the organic layer using a rotary evaporator to obtain a yellow oil.[3]

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a mixture of hexane and ether (7:3) to afford this compound as a pale yellow oil.[3]

-

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Hydrobromic acid is corrosive and should be handled with care.

-

Toluene, diethyl ether, and hexane are flammable. Avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

- 1. chembk.com [chembk.com]

- 2. CAS 3344-77-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3344-77-2 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. 1,12-Dodecanediol [webbook.nist.gov]

- 6. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,12-Dodecanediol, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 1,12-Dodecanediol for synthesis 5675-51-4 [sigmaaldrich.com]

Synthesis of 12-Bromo-1-dodecanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 12-Bromo-1-dodecanol, a valuable bifunctional molecule used as a linker in the synthesis of various organic compounds and active pharmaceutical ingredients. The protocol detailed below is based on the selective monobromination of 1,12-dodecanediol (B52552).

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic substitution of a hydroxyl group in 1,12-dodecanediol with a bromide ion. By carefully controlling the reaction conditions, selective monobromination can be favored over the formation of the dibrominated byproduct, 1,12-dibromododecane. The use of a biphasic system with a non-polar organic solvent and aqueous hydrobromic acid is a common strategy to achieve this selectivity.

Experimental Protocol

This protocol is adapted from established literature procedures for the monobromination of α,ω-diols.[1][2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,12-Dodecanediol | 202.34[4][5] | 4.04 g | 20 |

| Hydrobromic Acid (48% aq.) | 80.91 | 28 mL | ~240 |

| Toluene (B28343) | 92.14 | 50 mL | - |

| Hexane | 86.18 | As needed for extraction | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1,12-dodecanediol (4.04 g, 20 mmol) and toluene (50 mL).[2]

-

Addition of HBr: Cool the mixture to 0°C in an ice bath. Slowly add 48% aqueous hydrobromic acid (28 mL, ~240 mmol) to the stirred solution.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction should be stirred vigorously in the dark for approximately 5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and add brine (50 mL).[2]

-

Extraction: Extract the aqueous layer with hexane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification: The crude product, which may contain unreacted diol and the dibrominated byproduct, can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow

References

Application Notes and Protocols for the Purification of 12-Bromo-1-dodecanol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 12-Bromo-1-dodecanol using silica (B1680970) gel column chromatography. This technique is essential for obtaining high-purity material, which is often a critical starting material in the synthesis of pharmaceuticals and other bioactive molecules. The protocol outlines the separation of the desired product from common impurities, such as the starting diol and the dibrominated byproduct.

Introduction

This compound is a long-chain functionalized alcohol used as a versatile intermediate in organic synthesis. Its purification is crucial to prevent the incorporation of impurities into subsequent reaction steps, which could lead to undesired side products and complicate downstream processing. Column chromatography is an effective method for this purification, leveraging the differential adsorption of the target compound and its impurities onto a stationary phase.